12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol
Description
12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol (CAS: 64031-52-3) is a synthetic alkyne-containing alcohol with a tetrahydropyran (oxane) ether group at the 12th carbon of a dodecyl chain. Its molecular formula is C₁₇H₃₀O₃, with a molecular weight of 282.22 g/mol and an XLogP3 value of 4.1, indicating moderate hydrophobicity . The compound features a triple bond at the 3rd carbon and a hydroxyl group at the terminal position (1st carbon).
Properties
CAS No. |
64031-52-3 |
|---|---|
Molecular Formula |
C17H30O3 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
12-(oxan-2-yloxy)dodec-3-yn-1-ol |
InChI |
InChI=1S/C17H30O3/c18-14-10-7-5-3-1-2-4-6-8-11-15-19-17-13-9-12-16-20-17/h17-18H,1-4,6,8-16H2 |
InChI Key |
YBKCPZCTRSXWRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCCCCCCCC#CCCO |
Origin of Product |
United States |
Preparation Methods
Formation of the Dodecynol Backbone
- Starting materials: Typically, the synthesis begins with commercially available dodec-3-yn-1-ol or a suitably protected derivative.
- Alkyne introduction: The triple bond at the 3-position can be introduced via alkyne coupling reactions such as Sonogashira or by elongation of shorter alkynols.
- Alcohol functional group protection: The primary alcohol at the 1-position may be protected during early steps to prevent side reactions.
Etherification with Oxan-2-yl Group
- Oxan-2-yl source: The oxan-2-yl moiety (tetrahydropyran ring) is introduced typically as a tetrahydropyranyl (THP) protecting group or via reaction with 2-hydroxytetrahydropyran.
- Reaction conditions: The ether bond formation is achieved by nucleophilic substitution or acid-catalyzed etherification, where the hydroxyl group of dodecynol reacts with the oxan-2-yl derivative.
- Catalysts and solvents: Acid catalysts like p-toluenesulfonic acid or Lewis acids may be used, with solvents such as dichloromethane or tetrahydrofuran under controlled temperature to optimize yield.
Purification and Characterization
- Purification: The crude product is purified by column chromatography using silica gel with appropriate eluents (e.g., hexane/ethyl acetate mixtures).
- Characterization: The final compound is characterized by NMR (both $$^{1}H$$ and $$^{13}C$$), IR spectroscopy, and mass spectrometry to confirm the structure and purity.
Summary Table of Preparation Steps
| Step | Description | Typical Conditions | Notes |
|---|---|---|---|
| 1. Alkyne backbone formation | Synthesis or procurement of dodec-3-yn-1-ol | Sonogashira coupling or chain elongation | Protect alcohol if necessary |
| 2. Etherification | Reaction with oxan-2-yl derivative | Acid-catalyzed etherification, ambient to mild heat | Use of acid catalyst and aprotic solvent |
| 3. Purification | Chromatography purification | Silica gel column, hexane/ethyl acetate | Ensures removal of impurities |
| 4. Characterization | Spectroscopic and chromatographic analysis | NMR, IR, MS | Confirms structure and purity |
Research Findings and Comparative Analysis
Reactivity and Functional Group Compatibility
The presence of the alkyne and primary alcohol groups allows for further functionalization, making the compound a versatile intermediate in organic synthesis. The oxan-2-yl ether provides stability to the molecule and modulates solubility, which is advantageous in biological and material science applications.
Comparison with Structurally Related Compounds
| Compound Name | Structural Difference | Implication on Synthesis and Properties |
|---|---|---|
| 1-Octynol | Shorter carbon chain | Simpler synthesis, less steric hindrance |
| 11-Hydroxyundecylenic acid | Contains carboxylic acid group | Different reactivity, acid-base sensitivity |
| 12-Oxododecanoic acid | Contains ketone group | Different oxidation state and reactivity |
| 2-(Oxan-2-yloxy)cyclopentane | Cyclic ether on cyclopentane ring | Different ring strain and steric effects |
This comparison highlights that 12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol is unique due to its extended carbon chain and the combination of alkyne, alcohol, and cyclic ether functionalities, which influence both its synthesis and potential applications.
Chemical Reactions Analysis
Types of Reactions
12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The oxane ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Catalysts like Pd/C (Palladium on carbon) or Lindlar’s catalyst for selective reduction.
Substitution: Nucleophiles like amines or halides under basic or acidic conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted oxane derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The presence of the oxane ring and alkyne group may play a role in its binding affinity and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
Physicochemical Properties
Hydrophobicity :
- The XLogP3 of 12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol (4.1) is higher than that of simpler analogues like dodec-3-yn-1-ol (LogP ~2.9), reflecting the contribution of the oxane group to lipophilicity .
- The acetate derivative (12-(oxepan-2-yloxy)dodecyl acetate) has a higher molecular weight (342.51 g/mol) due to esterification but lacks polar hydroxyl groups, further increasing hydrophobicity .
Reactivity :
- The terminal alkyne in 12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol is more reactive toward click chemistry (e.g., azide-alkyne cycloaddition) compared to internal alkynes in compounds like dodec-11-en-9-yn-1-ol .
- The hydroxyl group enables derivatization (e.g., esterification, etherification), while the oxane ether provides steric protection, reducing susceptibility to oxidation .
Biological Activity
12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a dodecynol backbone with an oxan-2-yloxy substituent. Its molecular formula is CHO, and it features a unique triple bond that may contribute to its reactivity and biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. For 12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol, potential mechanisms of action include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit phospholipases, which are crucial for lipid metabolism and cellular signaling .
- Antimicrobial Properties : Certain derivatives exhibit antimicrobial activity against a range of pathogens, suggesting that 12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol may also possess similar properties .
- Anti-inflammatory Effects : Compounds in this class have demonstrated the ability to modulate inflammatory pathways, potentially making them useful in treating inflammatory diseases .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of 12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol:
- Study on Phospholipidosis : A study highlighted the role of lysosomal phospholipase A2 in drug-induced phospholipidosis, where compounds similar to 12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol were found to inhibit this enzyme effectively . This inhibition can lead to altered lipid metabolism and cellular toxicity.
- Antimicrobial Activity Assessment : Another research effort evaluated various derivatives for their antimicrobial properties against pathogens responsible for common infections. The results indicated that certain structural features enhance activity against Gram-positive bacteria, suggesting a promising avenue for further exploration with 12-[(Oxan-2-yloxy]dodec-3-yne .
- Inflammatory Response Modulation : Research has demonstrated that similar compounds can downregulate pro-inflammatory cytokines in vitro, indicating potential therapeutic benefits in inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
